Cas no 64703-98-6 (1-O-beta-D-glucopyranosyl-4-allylbenzene)

1-O-beta-D-glucopyranosyl-4-allylbenzene structure
64703-98-6 structure
Product Name:1-O-beta-D-glucopyranosyl-4-allylbenzene
CAS-nummer:64703-98-6
MF:C15H20O6
MW:296.315705299377
CID:2016162
PubChem ID:44338426
Update Time:2025-04-21

1-O-beta-D-glucopyranosyl-4-allylbenzene Chemische en fysische eigenschappen

Naam en identificatie

    • 1-O-beta-D-glucopyranosyl-4-allylbenzene
    • chavicol beta-D-glucopyranoside
    • chavicol beta-D-glucoside
    • Chavicol β-D-glucoside
    • p-allylphenyl beta-D-glucopyranoside
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
    • .BETA.-D-GLUCOPYRANOSIDE, 4-(2-PROPEN-1-YL)PHENYL
    • CHEMBL179783
    • beta-D-Glucopyranoside, 4-(2-propen-1-yl)phenyl
    • HY-N12095
    • A-D-glucoside
    • DTXSID00215036
    • chavicol-4-o-b-D-glucopyranoside
    • Q27259529
    • .BETA.-D-GLUCOPYRANOSIDE, 4-(2-PROPENYL)PHENYL
    • Compound NP-022501
    • 4FNB38KJGB
    • 4-(2-PROPENYL)PHENYL-.BETA.-D-GLUCOPYRANOSIDE
    • FEMA No. 4548
    • 2-(hydroxymethyl)-6-[4-(prop-2-en-1-yl)phenoxy]oxane-3,4,5-triol
    • UNII-4FNB38KJGB
    • SCHEMBL5027443
    • AKOS040737696
    • P-ALLYLPHENYL .BETA.-D-GLUCOPYRANOSIDE
    • 4-ALLYLPHENYL .BETA.-D-GLUCOPYRANOSIDE
    • 64703-98-6
    • CS-0891669
    • Chavicol
    • 4-(2-Propenyl)phenyl-beta-d-glucopyranoside
    • CHAVICOL .BETA.-D-GLUCOSIDE
    • beta-D-Glucopyranoside, 4-(2-propenyl)phenyl
    • O-b-Glucopyranoside
    • Chavicol O-beta-glucopyranoside
    • 4-(2-Propenyl)phenol, 9CI
    • SCHEMBL14075611
    • CHEBI:174822
    • 2-(hydroxymethyl)-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
    • DA-49646
    • G88988
    • (2S,3R,4S,5S,6R)-2-(4-allylphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 4-(2-propenyl)phenyl-beta-dextro-glucopyranoside
    • CHAVICOL 1-O-BETA-D-GLUCOPYRANOSIDE
    • DTXCID00137527
    • 4-ALLYLPHENYL BETA-D-GLUCOPYRANOSIDE
    • Inchi: 1S/C15H20O6/c1-2-3-9-4-6-10(7-5-9)20-15-14(19)13(18)12(17)11(8-16)21-15/h2,4-7,11-19H,1,3,8H2/t11-,12-,13+,14-,15-/m1/s1
    • InChI-sleutel: BGWWYZXBGAKMRB-UXXRCYHCSA-N
    • LACHT: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC(CC=C)=CC=1

Berekende eigenschappen

  • Exacte massa: 296.12598835g/mol
  • Monoisotopische massa: 296.12598835g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 5
  • Complexiteit: 328
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 99.4Ų
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.